molecular formula C22H20N4O2 B15036253 2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide

2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide

Cat. No.: B15036253
M. Wt: 372.4 g/mol
InChI Key: AOVDUFNTPADMJX-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring both phenoxy and benzotriazole moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-methylphenol and an appropriate leaving group.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the benzotriazole derivative with chloroacetyl chloride, followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-phenylacetamide: Lacks the benzotriazole moiety, which may result in different properties and applications.

    N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide: Lacks the phenoxy group, which could affect its reactivity and biological activity.

Uniqueness

The presence of both phenoxy and benzotriazole groups in 2-(4-methylphenoxy)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)acetamide makes it unique compared to similar compounds. This dual functionality may enhance its versatility and effectiveness in various applications.

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(6-methyl-2-phenylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C22H20N4O2/c1-15-8-10-18(11-9-15)28-14-22(27)23-19-13-21-20(12-16(19)2)24-26(25-21)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

AOVDUFNTPADMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4

Origin of Product

United States

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